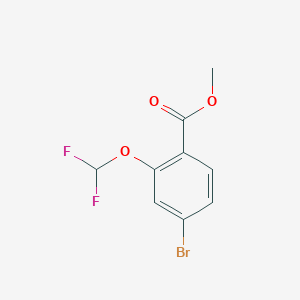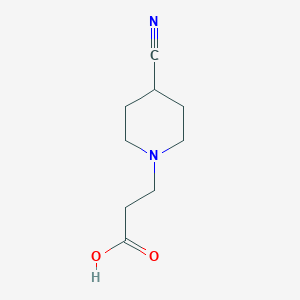![molecular formula C12H14N2 B1467816 4-[4-(Propan-2-yl)phenyl]-1H-pyrazole CAS No. 1267109-66-9](/img/structure/B1467816.png)
4-[4-(Propan-2-yl)phenyl]-1H-pyrazole
説明
Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring of three carbon atoms and two adjacent nitrogen atoms . The “4-[4-(Propan-2-yl)phenyl]-1H-pyrazole” would be a derivative of pyrazole, with a propan-2-yl (also known as isopropyl) group and a phenyl group attached to the 4th carbon of the pyrazole ring .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyls . The exact synthesis process for “4-[4-(Propan-2-yl)phenyl]-1H-pyrazole” would depend on the specific substituents and their positions .Molecular Structure Analysis
The molecular structure of “4-[4-(Propan-2-yl)phenyl]-1H-pyrazole” would be based on the pyrazole ring, which is a planar, aromatic, and heterocyclic. The presence of the nitrogen atoms in the ring allows for the possibility of hydrogen bonding .Chemical Reactions Analysis
Pyrazoles can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and reduction . The specific reactions of “4-[4-(Propan-2-yl)phenyl]-1H-pyrazole” would depend on the other functional groups present in the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Pyrazoles are generally stable compounds. They are polar due to the presence of nitrogen atoms, and they have the ability to participate in hydrogen bonding .科学的研究の応用
Pharmaceutical Research
The compound “4-[4-(Propan-2-yl)phenyl]-1H-pyrazole” has been studied in the context of pharmaceutical research. It has been used in molecular docking studies with Tyrosine Hydroxylase (TH), an important target in the development of Parkinson’s disease drug candidates . The focus is to augment TH levels or its activity .
Neurological Disorders
This compound has potential applications in the treatment of neurological disorders like Parkinson’s disease. A molecular docking study of catecholamines and a novel hypothetical compound [4- (propan-2-yl) phenyl]carbamic acid (PPCA) with TH is described . The results suggest that PPCA may warrant in vitro and in vivo characterization with TH to assess its potential as a candidate therapeutic .
Inhibitor Studies
The compound has been used in inhibitor studies. The docking study results corroborated a ‘hexa interacting amino acids unit’ located in a deep narrow groove crucial to the interaction of PPCA and the studied catecholamines with TH .
Chemical Synthesis
“4-[4-(Propan-2-yl)phenyl]-1H-pyrazole” can be used in chemical synthesis. It is a part of the structure of 4,4’-(1-(4-(2-(4-Hydroxyphenyl)propan-2-yl)phenyl)ethane-1,1-diyl)diphenol .
Material Science
This compound can be used in material science research. It is a part of the structure of 4,4’-(1-(4-(2-(4-Hydroxyphenyl)propan-2-yl)phenyl)ethane-1,1-diyl)diphenol, which has specific storage and shipping temperature requirements .
Antibacterial Activity
Some compounds related to “4-[4-(Propan-2-yl)phenyl]-1H-pyrazole” have shown significant antibacterial activity. Particularly, compound 2j exhibited marked activity against S. aureus and B. subtillis .
作用機序
将来の方向性
特性
IUPAC Name |
4-(4-propan-2-ylphenyl)-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c1-9(2)10-3-5-11(6-4-10)12-7-13-14-8-12/h3-9H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVFPLALTGYFXFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=CNN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(R)-Dimethyl-{1-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-pyrrolidin-3-yl}-amine](/img/structure/B1467733.png)
![1-{[4-(Propan-2-yl)phenyl]methyl}pyrrolidin-3-ol](/img/structure/B1467735.png)
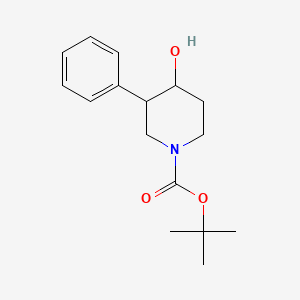
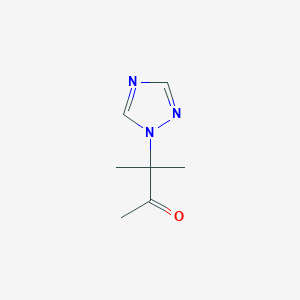
![2-Chloro-4-{[(trifluoromethyl)sulfonyl]amino}benzoic acid](/img/structure/B1467739.png)

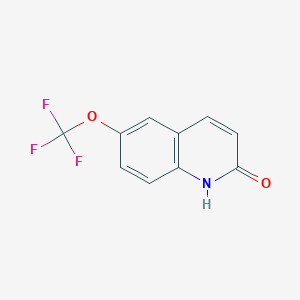
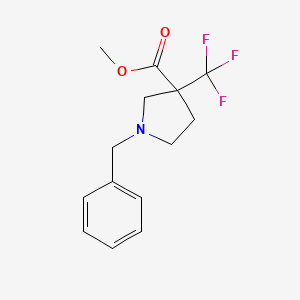
![3-[8-Methoxy-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinolin-4-yl]-1-propanol](/img/structure/B1467744.png)
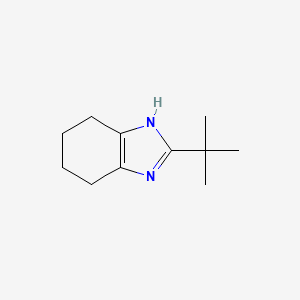
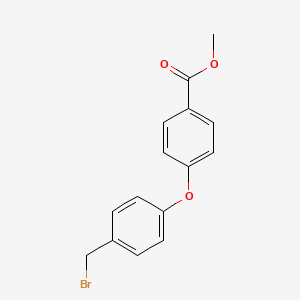
![3-[8-Chloro-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinolin-4-yl]-1-propanol](/img/structure/B1467752.png)
